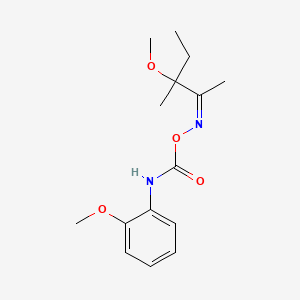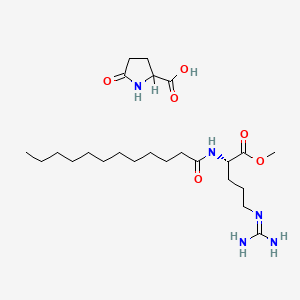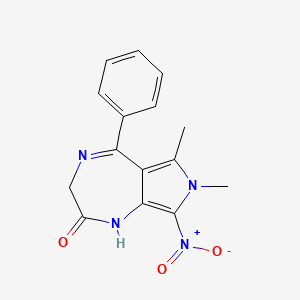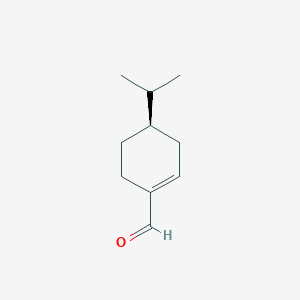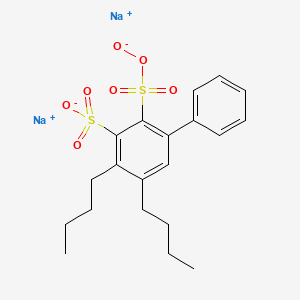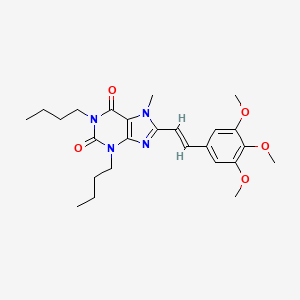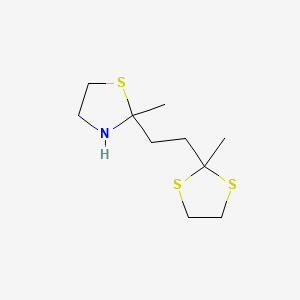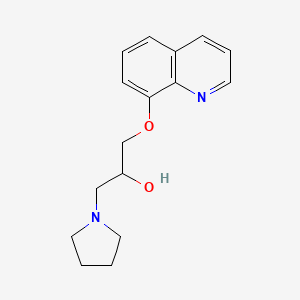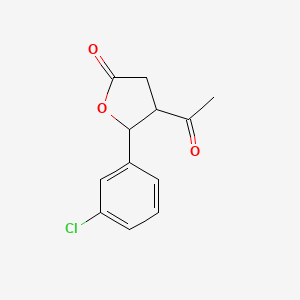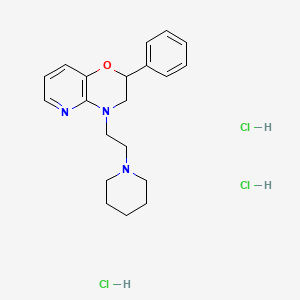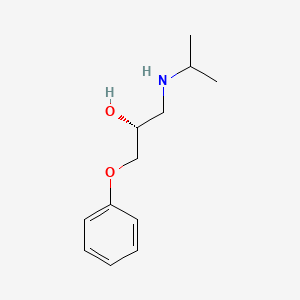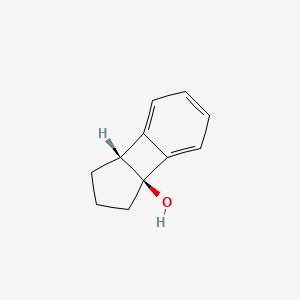
cis-1,2,3,7b-Tetrahydro-3aH-cyclopenta(3,4)cyclobuta(1,2)benzen-3a-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-1,2,3,7b-Tetrahydro-3aH-cyclopenta(3,4)cyclobuta(1,2)benzen-3a-ol: is a complex organic compound with a unique structure that includes multiple fused rings and a hydroxyl group. This compound contains 24 atoms: 12 hydrogen atoms, 11 carbon atoms, and 1 oxygen atom . It is characterized by its intricate ring system, which includes four-membered, five-membered, six-membered, seven-membered, eight-membered, and eleven-membered rings .
Métodos De Preparación
The synthesis of cis-1,2,3,7b-Tetrahydro-3aH-cyclopenta(3,4)cyclobuta(1,2)benzen-3a-ol involves multiple steps, typically starting with simpler organic molecules. The synthetic routes often include cyclization reactions to form the fused ring system. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving the desired product. Industrial production methods may involve optimizing these conditions to increase yield and purity .
Análisis De Reacciones Químicas
Cis-1,2,3,7b-Tetrahydro-3aH-cyclopenta(3,4)cyclobuta(1,2)benzen-3a-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles
Aplicaciones Científicas De Investigación
Cis-1,2,3,7b-Tetrahydro-3aH-cyclopenta(3,4)cyclobuta(1,2)benzen-3a-ol has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of fused ring systems.
Biology: Its derivatives may be explored for potential biological activity.
Medicine: Research may investigate its potential as a pharmacophore in drug design.
Industry: It can be used in the synthesis of complex organic molecules for various industrial applications
Mecanismo De Acción
The mechanism of action of cis-1,2,3,7b-Tetrahydro-3aH-cyclopenta(3,4)cyclobuta(1,2)benzen-3a-ol involves its interaction with molecular targets through its hydroxyl group and aromatic rings. These interactions can affect various biochemical pathways, depending on the specific application and context .
Comparación Con Compuestos Similares
Cis-1,2,3,7b-Tetrahydro-3aH-cyclopenta(3,4)cyclobuta(1,2)benzen-3a-ol can be compared with other similar compounds, such as:
1H-Cyclopenta[1,3]cyclopropa[1,2]benzene: This compound has a similar fused ring system but differs in the specific arrangement and functional groups.
Substituted Cyclohexanes: These compounds share some structural features but differ in the number and type of rings and substituents .
Propiedades
Número CAS |
66934-76-7 |
|---|---|
Fórmula molecular |
C11H12O |
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
(2S,6R)-tricyclo[5.4.0.02,6]undeca-1(11),7,9-trien-2-ol |
InChI |
InChI=1S/C11H12O/c12-11-7-3-6-10(11)8-4-1-2-5-9(8)11/h1-2,4-5,10,12H,3,6-7H2/t10-,11-/m1/s1 |
Clave InChI |
BKQSPUYYVDBZEF-GHMZBOCLSA-N |
SMILES isomérico |
C1C[C@@H]2C3=CC=CC=C3[C@@]2(C1)O |
SMILES canónico |
C1CC2C3=CC=CC=C3C2(C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


